proto-oncogene protein ski
Description
Properties
CAS No. |
126648-96-2 |
|---|---|
Molecular Formula |
C11H8BrN |
Synonyms |
proto-oncogene protein ski |
Origin of Product |
United States |
Molecular Architecture and Genomic Organization of Proto Oncogene Protein Ski
Genomic Locus and Transcriptional Regulation of the SKI Gene
The expression of the SKI proto-oncogene is meticulously controlled at the genomic and transcriptional levels, ensuring its proper function in cellular homeostasis.
Chromosomal Localization (1p36.33-p36.32)
The human SKI gene is situated on the short (p) arm of chromosome 1, specifically within the chromosomal band 1p36.33-p36.32. atlasgeneticsoncology.orgwikipedia.orggenecards.org This region is notable for being one of the most common sites for terminal deletions in humans, leading to the 1p36 deletion syndrome. nih.govnih.gov The location of SKI within this frequently deleted segment suggests its potential contribution to the clinical features of this syndrome, such as developmental delay, intellectual disability, and craniofacial abnormalities. nih.govum.edu.mt The gene spans from base pair 2,228,319 to 2,310,213 on chromosome 1. wikipedia.org
Gene Structure and Exon-Intron Organization
The SKI gene possesses a considerable genomic footprint, extending over approximately 81.9 kilobases (kb) of DNA. atlasgeneticsoncology.org Its structure is characterized by the presence of seven exons, which are the protein-coding regions, interspersed by introns. atlasgeneticsoncology.orgnih.gov The cellular homolog, c-ski, was identified following the discovery of the viral oncogene v-ski, with v-ski comprising the majority of the first five coding exons of the c-ski gene. nih.gov
Table 1: Key Features of the Human SKI Gene
| Feature | Description | Source(s) |
|---|---|---|
| Genomic Location | Chromosome 1, band 1p36.33-p36.32 | atlasgeneticsoncology.orgwikipedia.orggenecards.org |
| Coordinates | Chr1: 2,227,388-2,310,213 (GRCh38/hg38) | genecards.org |
| Size | Approximately 82.8 kb | atlasgeneticsoncology.org |
| Structure | 7 exons | atlasgeneticsoncology.org |
Transcriptional Initiation and Promoter Elements
The initiation of SKI gene transcription is governed by a promoter region that lacks a TATA box, a common element in many eukaryotic promoters. nih.gov Instead, the 5' flanking region of the SKI gene contains other regulatory elements, including a CCAATC box in the reverse complement and several GC boxes, which serve as recognition sites for the Sp1 transcription factor. nih.gov The transcription start site has been identified 56 base pairs upstream of the translation initiation codon. nih.gov The promoter region also contains binding sites for a variety of other transcription factors, indicating a complex regulatory network. genecards.org
Regulation of SKI Gene Expression by Transcription Factors
The expression of the SKI gene is modulated by several transcription factors that bind to specific regulatory elements within the gene.
Serum Response Factor (SRF): In murine cardiac cells, SRF can induce Ski expression by interacting with CArG and CArG-like boxes located in the 5' untranslated region (5'UTR). atlasgeneticsoncology.org
Peroxisome Proliferator-Activated Receptor Delta (PPARD): PPARD has been shown to induce Ski expression in rat skin fibroblasts by binding to a direct repeat-1 (DR1) response element located at positions -865 to -853 in the Ski promoter region. atlasgeneticsoncology.org
c-MYB: The hematopoietic transcription factor MYB is also involved in regulating SKI expression. atlasgeneticsoncology.org There are three identified MYB binding sites located in exon 1 and intron 1 of the SKI gene, highlighting its role in the inhibitory activity of SKI in myeloid differentiation. atlasgeneticsoncology.orgnih.gov
Table 2: Transcription Factors Regulating SKI Gene Expression
| Transcription Factor | Binding Site/Region | Effect on SKI Expression | Source(s) |
|---|---|---|---|
| SRF | CArG and CArG-like boxes in 5'UTR | Induction | atlasgeneticsoncology.org |
| PPARD | DR1 response element (-865 to -853) in promoter | Induction | atlasgeneticsoncology.org |
| c-MYB | Exon 1 and Intron 1 | Regulation (implicated in inhibition of myeloid differentiation) | atlasgeneticsoncology.orgnih.gov |
Epigenetic Modulations of SKI Gene Expression
Epigenetic mechanisms, which alter gene expression without changing the DNA sequence itself, play a significant role in controlling SKI gene activity. nih.gov These modifications include DNA methylation and regulation by non-coding RNAs such as microRNAs. nih.govnih.gov
Hypermethylation: The regulatory region of the SKI gene can undergo hypermethylation, a process that typically leads to gene silencing. atlasgeneticsoncology.org This epigenetic modification can thus inhibit SKI expression. atlasgeneticsoncology.org Changes in the methylation status of the SKI gene have been observed in conditions such as age-related macular degeneration. nih.govnih.gov
microRNAs (miRNAs): SKI expression is also post-transcriptionally regulated by microRNAs, which are small non-coding RNA molecules that can bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. atlasgeneticsoncology.orgnih.gov For instance, elevated expression of miR-21 in early-stage myelodysplastic syndromes inhibits SKI protein levels. atlasgeneticsoncology.org Similarly, the long non-coding RNA LINC00467 can induce the expression of miR-339, which in turn targets and inhibits SKI in acute myeloid leukemia. atlasgeneticsoncology.org
Table 3: Epigenetic Regulation of SKI Gene Expression
| Epigenetic Mechanism | Description | Effect on SKI Expression | Source(s) |
|---|---|---|---|
| Hypermethylation | Methylation of the SKI regulatory region. | Inhibition | atlasgeneticsoncology.org |
| microRNA (miR-21) | Targets SKI mRNA. | Inhibition | atlasgeneticsoncology.org |
| microRNA (miR-339) | Induced by LINC00467, targets SKI mRNA. | Inhibition | atlasgeneticsoncology.org |
Diversity of Proto-Oncogene Protein SKI Isoforms and Splice Variants
Alternative splicing is a process that allows a single gene to produce multiple distinct mRNA transcripts, which can then be translated into different protein isoforms. nih.govwikipedia.org This mechanism contributes significantly to the diversity of the proteome. The SKI gene is known to have multiple transcripts. atlasgeneticsoncology.org Current annotations indicate the existence of four transcripts for the SKI gene; however, only one of these is reported to be protein-coding (SKI-201, ENST00000378536.5). atlasgeneticsoncology.org While the functional significance of the non-coding transcripts is yet to be fully elucidated, the existence of a primary protein-coding isoform suggests that much of the regulatory control of SKI function occurs at the transcriptional and post-translational levels rather than through the generation of a wide array of functionally distinct protein isoforms via alternative splicing.
Protein Structure and Functional Domains of this compound
The function of the this compound is intrinsically linked to its complex three-dimensional structure and the specific domains it contains.
1 Primary Amino Acid Sequence Characteristics
The human SKI protein is composed of a sequence of 728 amino acids. bionity.comwikipedia.orguniprot.org This sequence contains several characteristic regions, including a proline-rich region, hydrophobic areas, a cysteine and histidine-rich region that forms a zinc finger motif, a basic amino acid region, and a leucine (B10760876) zipper. wikipedia.org The hydrophobic regions are particularly important for interaction with Smad proteins, which have complementary regions rich in leucine and phenylalanine. wikipedia.org
2 Conserved Structural Motifs
The SKI protein architecture is defined by several conserved structural motifs that are critical for its function. These include:
Dachshund Homology Domain (DHD): Located near the N-terminus (amino acids 91-192), this highly conserved domain is a hallmark of the SKI family. atlasgeneticsoncology.orgebi.ac.uk It adopts a mixed alpha/beta structure with features similar to the forkhead/winged-helix family of DNA-binding proteins, though the SKI-DHD itself does not bind to DNA. ebi.ac.uknih.gov This domain is crucial for protein-protein interactions. wikipedia.org
SAND-like Domain: This domain (amino acids 219-312) is another conserved feature. atlasgeneticsoncology.org The SAND domain is found in various nuclear proteins involved in chromatin-dependent transcriptional control. ebi.ac.uk In SKI, this domain is involved in binding to SMAD4. ebi.ac.uknih.gov
Coiled-Coil Domain: The C-terminal part of SKI is more variable and contains two coiled-coil regions. atlasgeneticsoncology.org Coiled-coils are structural motifs where two or more alpha-helices wind around each other, facilitating protein-protein interactions and oligomerization. uniprot.orgwikipedia.org The C-terminus of SKI, specifically a 191-amino acid region, is responsible for mediating its oligomerization. wikipedia.org This region includes a leucine zipper motif, a specific type of coiled-coil. nih.govwikipedia.orguniprot.org
| Domain | Location (Amino Acids) | Key Features |
| Dachshund Homology Domain (DHD) | 91-192 | Highly conserved, mixed alpha/beta structure, involved in protein-protein interactions. atlasgeneticsoncology.orgebi.ac.uknih.gov |
| SAND-like Domain | 219-312 | Conserved domain, involved in SMAD4 binding. atlasgeneticsoncology.orgebi.ac.uknih.gov |
| Coiled-Coil Domain | C-terminus | Contains two coiled-coil regions, including a leucine zipper, mediates oligomerization. atlasgeneticsoncology.orgnih.govwikipedia.org |
Molecular Mechanisms of Proto Oncogene Protein Ski Function
Transcriptional Co-Repression Mediated by Proto-Oncogene Protein SKI
SKI primarily functions as a transcriptional co-repressor, most notably by antagonizing the Transforming Growth Factor-beta (TGF-β) signaling pathway. wikipedia.org This pathway is fundamental in regulating cell proliferation, differentiation, and apoptosis, and its disruption is a common event in carcinogenesis. SKI employs several interconnected mechanisms to suppress the transcriptional activity initiated by TGF-β and related signals.
The central mechanism of SKI-mediated repression involves its direct interaction with SMAD proteins, the core intracellular transducers of the TGF-β superfamily signals. wikipedia.orgnih.gov Upon activation by TGF-β receptors, receptor-regulated SMADs (R-SMADs) like Smad2 and Smad3 are phosphorylated, form heteromeric complexes with the common mediator SMAD, Smad4, and translocate to the nucleus to regulate target gene expression. pnas.orgpnas.org
SKI has been shown to physically interact with Smad2, Smad3, and Smad4. nih.govpnas.orgsdbonline.org This interaction occurs on TGF-β-responsive promoter elements, such as the Smad-binding element (SBE). pnas.org By binding to the SMAD complex, SKI actively represses the transcriptional activation of TGF-β target genes. nih.govsdbonline.org Structural studies have revealed that a conserved interaction loop in SKI engages the MH2 domain of Smad4, which is a critical interface for the formation of a functional R-SMAD-Smad4 complex. sdbonline.orgmaayanlab.cloud This disruption of the SMAD complex formation is a key reason for the repression of TGF-β, activin, and Bone Morphogenetic Protein (BMP) signaling pathways. sdbonline.orgmaayanlab.cloud While SKI interacts strongly with Smad2 and Smad3 to inhibit TGF-β/activin signaling, its interaction with BMP-specific SMADs (Smad1, Smad5) is weaker. atlasgeneticsoncology.orgsdbonline.org The repressive effect of SKI on TGF-β signaling is dependent on the presence of Smad4, as SKI fails to repress SBE-driven reporters in cells lacking this common mediator. pnas.org
Beyond simply disrupting SMAD complexes, SKI actively converts them into repressive machinery by recruiting nuclear corepressor complexes. atlasgeneticsoncology.orgnih.gov SKI directly binds to the Nuclear Receptor Corepressor (N-CoR) and its homolog, the Silencing Mediator for Retinoic acid and Thyroid hormone receptors (SMRT). nih.govnih.govbiologists.com Through this interaction, SKI brings the N-CoR/SMRT complex, which includes mSin3 and Histone Deacetylases (HDACs), to the SMAD proteins assembled on target promoters. sdbonline.orgnih.govscispace.com
The recruitment of this corepressor machinery is a fundamental aspect of SKI's function. nih.govsdbonline.org HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure that is less accessible to the transcriptional machinery, thereby silencing gene expression. nih.govresearchgate.net The interaction between SKI and N-CoR is mediated by the N-terminal region of SKI, while the C-terminal region can interact with mSin3A. nih.govscispace.com By forming a stable complex involving SKI, SMADs, N-CoR, mSin3, and HDACs, SKI effectively represses TGF-β-responsive genes and can render cells resistant to TGF-β-induced growth arrest. nih.govsdbonline.orgresearchgate.net
For SMAD complexes to activate transcription, they must recruit co-activators such as the histone acetyltransferases (HATs) EP300 and its paralog, CREB-binding protein (CBP). atlasgeneticsoncology.orgnih.gov These co-activators acetylate histones, creating a more open chromatin state conducive to transcription.
SKI effectively inhibits the activation of SMAD target genes by preventing the recruitment of these essential co-activators. atlasgeneticsoncology.org Research has shown that SKI and the co-activator CBP compete for binding to SMAD proteins, particularly Smad3. wikipedia.org By occupying the binding site on the SMAD complex, SKI physically blocks the interaction with EP300/CBP, thereby preventing histone acetylation and subsequent transcriptional activation. atlasgeneticsoncology.orgwikipedia.org This competitive inhibition is a critical step in switching the SMAD complex from an activator to a repressor of transcription.
In addition to its nuclear functions, SKI can also interfere with the TGF-β pathway at earlier stages. Some studies suggest that SKI can inhibit the phosphorylation of Smad2, which is a primary step in signal activation at the cell membrane. researchgate.netnih.gov Furthermore, SKI may contribute to the cytoplasmic sequestration of SMAD proteins, preventing their translocation into the nucleus where they would otherwise activate target genes. maayanlab.cloudnih.govaacrjournals.org By binding to SMADs in the cytoplasm, SKI can effectively trap them, reducing the pool of available signaling molecules. aacrjournals.org These mechanisms provide additional layers of negative regulation on the TGF-β pathway, ensuring its tight control.
Table 1: SKI's Role in Transcriptional Co-Repression of TGF-β/BMP Signaling
| Mechanism | Interacting Proteins | Consequence |
|---|---|---|
| Inhibition of SMAD Complex Formation | Smad2, Smad3, Smad4 | SKI binds to the MH2 domain of Smad4, disrupting the formation of functional R-SMAD/Co-SMAD complexes, thereby inhibiting TGF-β and BMP signaling. pnas.orgsdbonline.orgmaayanlab.cloud |
| Recruitment of Corepressors | N-CoR/SMRT, mSin3, HDACs | SKI recruits a corepressor complex to SMADs on target gene promoters, leading to histone deacetylation and transcriptional silencing. nih.govsdbonline.orgnih.govresearchgate.net |
| Inhibition of Co-activator Binding | EP300/CBP | SKI competes with co-activators like EP300/CBP for binding to SMADs, preventing histone acetylation and gene activation. atlasgeneticsoncology.orgwikipedia.org |
| Pre-nuclear Inhibition | Smad2, Smad3, Smad4 | SKI can inhibit the phosphorylation of Smad2 and sequester SMAD complexes in the cytoplasm, preventing their nuclear translocation. researchgate.netnih.govaacrjournals.org |
Diverse Protein-Protein Interactions of this compound
The functional repertoire of SKI extends beyond the regulation of TGF-β signaling. It interacts with a variety of other transcription factors and co-regulators, influencing diverse cellular pathways, including hematopoiesis and cell cycle control. atlasgeneticsoncology.orgnih.gov
SKI's ability to act as a co-repressor is not limited to SMAD proteins. It forms complexes with several other key nuclear factors to modulate their activity.
Myb: The proto-oncogene c-Myb is a critical transcription factor in hematopoietic cell proliferation. sdbonline.orgnih.gov SKI interacts with c-Myb as part of a larger corepressor complex that also includes TIF1β, N-CoR, and mSin3A. sdbonline.orgnih.govresearchgate.net This complex represses the transcriptional activity of c-Myb. nih.gov In acute myeloid leukemia (AML), SKI expression is driven by MYB, and SKI, in turn, contributes to the MYB-induced block in myeloid differentiation. atlasgeneticsoncology.orgnih.gov
PML: SKI interacts with the Promyelocytic Leukemia (PML) protein, a key component of nuclear bodies (PML-NBs). atlasgeneticsoncology.orgembopress.orgnih.gov This interaction can have complex outcomes; for instance, the related protein SnoN, when interacting with PML, can lead to the stabilization of the tumor suppressor p53 and induce senescence. embopress.orgnih.gov
TIF1β (TRIM28): Transcriptional Intermediary Factor 1-beta (TIF1β) is a co-regulator that binds to the negative regulatory domain of c-Myb. sdbonline.orgnih.gov SKI collaborates with TIF1β in a corepressor complex to negatively regulate c-Myb-dependent transcription. sdbonline.orgnih.gov The loss of this negative regulation is associated with the oncogenic activation of c-Myb. nih.gov
PU.1: The transcription factor PU.1 is essential for the terminal differentiation of myeloid cells into macrophages. nih.gov SKI interacts directly with PU.1 and represses its ability to activate transcription. nih.govnih.gov This repression is achieved by SKI recruiting HDAC3 to PU.1-bound DNA, which blocks macrophage differentiation. nih.govnih.gov This suggests that aberrant SKI expression could contribute to leukemogenesis by inhibiting the function of critical hematopoietic differentiation factors like PU.1. nih.gov
Table 2: Diverse Protein-Protein Interactions of SKI
| Interacting Protein | Cellular Context/Pathway | Functional Outcome of Interaction |
|---|---|---|
| Myb | Hematopoiesis, Leukemia | SKI is part of a corepressor complex that inhibits Myb's transcriptional activity. sdbonline.orgnih.gov SKI is also a transcriptional target of Myb in AML. nih.gov |
| PML | Nuclear Bodies, Senescence | SKI interacts with PML within nuclear bodies. atlasgeneticsoncology.orgembopress.org The related protein SnoN stabilizes p53 through this interaction. nih.gov |
| TIF1β | Hematopoiesis (Myb regulation) | SKI and TIF1β are components of the same corepressor complex that negatively regulates c-Myb. sdbonline.orgnih.gov |
| PU.1 | Myeloid Differentiation | SKI binds PU.1 and recruits HDAC3, repressing PU.1-dependent transcription and blocking macrophage differentiation. nih.govnih.gov |
Modulation of Chromatin Modifying Activities (e.g., Histone Methyltransferases like NSD1)
This compound functions as a crucial transcriptional regulator by acting as a bridge between sequence-specific transcription factors and non-DNA binding cofactors that possess chromatin-modifying capabilities. nih.gov A significant aspect of its function involves its association with distinct histone deacetylase (HDAC) complexes. nih.gov SKI is a component of the HDAC1 complex, an interaction mediated through its binding to the nuclear hormone receptor corepressor (N-CoR) and mSin3A. sdbonline.orgoup.com This association is essential for the transcriptional repression mediated by factors such as the thyroid hormone receptor and Mad. oup.com
Furthermore, SKI's regulatory role extends to interactions with histone methyltransferases. atlasgeneticsoncology.org Research has pointed to a regulatory mechanism involving SKI and the histone methyltransferase Nuclear Receptor SET Domain Protein 1 (NSD1), which may be significant in the context of erythroleukemia. atlasgeneticsoncology.org In Nsd1-deficient erythroblasts, the restoration of NSD1 led to a notable reduction in the interaction between the master erythroid transcription factor GATA1 and several transcriptional co-repressors, including SKI. nih.gov This suggests that NSD1 activity influences the recruitment or stability of SKI within repressive complexes on chromatin. nih.gov The interplay between SKI and enzymes like NSD1, which catalyze histone H3 lysine (B10760008) 36 mono- and di-methylation (H3K36me1/2), highlights SKI's role in the intricate network of epigenetic modifications that control gene expression. atlasgeneticsoncology.orgnih.govresearchgate.netmdpi.com
Table 1: SKI Interactions with Chromatin Modifying Complexes
| Interacting Protein/Complex | Associated Factors | Functional Outcome | Reference |
|---|---|---|---|
| HDAC1 Complex | N-CoR, mSin3A | Mediates transcriptional repression by thyroid hormone receptor and Mad. | sdbonline.org, oup.com |
| NSD1 (Histone Methyltransferase) | GATA1, CBFA2T3, NCOR1/2, HDAC3 | Participates in a regulatory mechanism in erythroleukemia; NSD1 activity modulates SKI's interaction with the GATA1 complex. | atlasgeneticsoncology.org, nih.gov |
Involvement in Ubiquitin-Proteasome Pathway through Interactions (e.g., Ubc9 for MDM2 sumoylation)
This compound is deeply integrated with the ubiquitin-proteasome system, primarily through its influence on SUMOylation, a post-translational modification process critical for protein stability and function. nih.govamegroups.org A key discovery is SKI's ability to directly interact with Ubc9, the sole E2 conjugating enzyme in the SUMOylation cascade. nih.govfrontiersin.orgmdpi.com This interaction is not passive; SKI actively enhances the activity of Ubc9, promoting the formation of the thioester bond between Ubc9 and SUMO-1 and even inducing the mono-sumoylation of Ubc9 itself. nih.gov
This enhanced Ubc9 activity has significant downstream consequences, particularly in the regulation of the tumor suppressor p53. nih.gov SKI leverages its interaction with Ubc9 to increase the SUMOylation of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.govfrontiersin.org The SUMOylation of MDM2, facilitated by SKI, enhances MDM2's stability and its ability to ubiquitinate p53, ultimately leading to decreased p53 levels. nih.govmdpi.com This mechanism, where SKI promotes MDM2 SUMOylation via its regulation of Ubc9, represents a direct route by which SKI can neutralize a critical tumor suppressor, contributing significantly to its oncogenic potential. nih.gov The transforming function of SKI has been shown to be dependent on its ability to enhance Ubc9 activity and thereby increase MDM2 levels. nih.gov
Table 2: SKI's Role in the Ubiquitin-Proteasome Pathway
| Interacting Protein | Pathway | Mechanism | Downstream Effect | Reference |
|---|---|---|---|---|
| Ubc9 | SUMOylation | SKI directly interacts with and enhances the activity of the SUMO E2 enzyme Ubc9. | Increases mono-sumoylation of Ubc9. | nih.gov |
| MDM2 | SUMOylation / Ubiquitination | SKI enhances Ubc9-mediated SUMOylation of MDM2 (assisted by PIAS1 and PIAS3). | Increases MDM2 levels and enhances MDM2-mediated ubiquitination and degradation of p53. | nih.gov, amegroups.org |
| Arkadia | Ubiquitination | Arkadia, an E3 ubiquitin ligase, facilitates TGF-β-induced proteasomal degradation of SKI. | Regulates SKI protein stability. | nih.gov, nih.gov |
This compound in Signal Transduction Pathways
Interplay with TGF-beta/BMP Signaling Cascades
One of the most extensively characterized functions of this compound is its role as a potent negative regulator of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathways, which include both TGF-β/activin and Bone Morphogenetic Protein (BMP) cascades. nih.govmaayanlab.cloudhaematologica.org SKI acts as a transcriptional corepressor, directly targeting the central mediators of this pathway, the Smad proteins. maayanlab.cloudwikipedia.org
SKI interacts strongly with the common mediator Smad, Smad4, as well as the receptor-regulated Smads (R-Smads) specific to the TGF-β branch, Smad2 and Smad3. nih.govmolbiolcell.org Its interaction with BMP-specific R-Smads, Smad1 and Smad5, is comparatively weaker. nih.govmolbiolcell.org The mechanism of repression involves SKI binding to the MH2 domain of Smad4, which disrupts the formation of functional R-Smad/Smad4 complexes. sdbonline.orgmaayanlab.cloud By associating with these active Smad complexes, SKI blocks their ability to initiate gene expression. haematologica.org It achieves this by sterically hindering the recruitment of transcriptional co-activators like CBP/p300 and by recruiting co-repressor complexes, such as those containing HDACs, to TGF-β target genes. sdbonline.orgatlasgeneticsoncology.org
The interaction with Smad4 is particularly crucial for the suppression of BMP signaling. haematologica.orgmolbiolcell.org A specific mutant of SKI that cannot bind to Smad4 loses its ability to inhibit BMP signaling, while retaining its capacity to repress TGF-β/activin signaling through its interaction with Smad2/3. haematologica.orgmolbiolcell.org This demonstrates that SKI employs slightly different molecular requirements to antagonize distinct branches of the TGF-β superfamily. molbiolcell.org
Crosstalk with Non-TGF-beta Signaling (e.g., Wnt/beta-catenin, SHH, Hippo, PI3K/Akt)
Beyond its established role in TGF-β pathways, this compound participates in extensive crosstalk with other major signaling networks, modulating a variety of cellular processes. maayanlab.cloud
Wnt/β-catenin Signaling: In human melanoma, SKI can function to activate the Wnt/β-catenin signaling pathway. sdbonline.org This is achieved through its interaction with the LIM-only protein FHL2. FHL2 binds to β-catenin and can act as a transcriptional regulator. SKI enhances the activation of gene promoters regulated by the FHL2 and/or β-catenin complexes, thereby stimulating growth. sdbonline.org
Sonic Hedgehog (SHH) Signaling: SKI interacts with the transcription factor Gli3, a key component of the SHH pathway. nih.gov Gli3 can exist as a full-length activator (FL-Gli3) or a cleaved repressor form (Gli3Rep). SKI binds to Gli3 and is required for the transcriptional repression mediated by Gli3Rep. It does so by recruiting an HDAC complex. Conversely, SKI can inhibit the transcriptional activation induced by FL-Gli3 in response to Shh signaling. nih.gov
Hippo Pathway: Evidence suggests crosstalk between SKI and the Hippo pathway, another critical regulator of organ size and cell proliferation. maayanlab.cloud While the precise molecular links are still being elucidated, the involvement of SKI in modulating pathways like Hippo points to its role as an integrator of diverse growth-regulatory signals. maayanlab.cloudnih.govresearchgate.net
PI3K/Akt Signaling: The function of SKI is subject to post-translational modifications, including phosphorylation by kinases such as Akt. maayanlab.cloud This indicates that the PI3K/Akt pathway, a central node for cell survival and proliferation, can influence SKI's activity and stability, integrating metabolic and growth factor signals with SKI's transcriptional functions. maayanlab.cloudnih.govresearchgate.net
Context-Dependent Transcriptional Modulatory Activity (Repressor vs. Activator)
The transcriptional activity of this compound is not monolithic; it can function as either a transcriptional repressor or a transcriptional activator, depending on the specific cellular and promoter context. sdbonline.orgoup.comsdbonline.org This dual functionality allows it to regulate a wide array of biological processes, from differentiation to transformation. sdbonline.org
As a transcriptional repressor , SKI's best-known mechanism involves its recruitment to Smad complexes in the TGF-β pathway or to other transcription factors like the thyroid hormone receptor and Mad. sdbonline.orgoup.com In these contexts, SKI facilitates repression by recruiting corepressor complexes containing histone deacetylases (HDACs), which induce a more condensed, transcriptionally silent chromatin state. sdbonline.orgoup.comnih.gov Its role in repressing Gli3-mediated transcription in the SHH pathway also relies on this mechanism. nih.gov
Conversely, SKI can act as a transcriptional activator . For example, while SKI binds to the Smad proteins to repress many TGF-β target genes, it has also been found to potentiate, not repress, transcriptional activation stimulated by Nuclear Factor I (NFI). sdbonline.org Furthermore, SKI is known to induce myogenic differentiation, a process that involves the transcriptional activation of muscle regulatory factors like myogenin, independently of its effects on TGF-β signaling. sdbonline.org This context-dependent switch between repressor and activator functions underscores SKI's role as a versatile and pivotal modulator of gene expression. oup.comatomic-lab.org
Table 3: SKI in Diverse Signal Transduction Pathways
| Signaling Pathway | Interacting Partner(s) | SKI's Role/Function | Reference |
|---|---|---|---|
| TGF-beta/BMP | Smad2, Smad3, Smad4, Smad1/5 | Transcriptional Co-repressor: Binds Smads, blocks co-activators, and recruits HDACs to inhibit signaling. | nih.gov, maayanlab.cloud, molbiolcell.org |
| Wnt/beta-catenin | FHL2, β-catenin | Transcriptional Co-activator: Enhances activation of FHL2/β-catenin target promoters in melanoma. | sdbonline.org |
| Sonic Hedgehog (SHH) | Gli3 | Dual Regulator: Required for Gli3-repressor activity; inhibits Gli3-activator function. | nih.gov |
| PI3K/Akt | Akt | Target of Regulation: Phosphorylation by Akt fine-tunes SKI's stability and function. | maayanlab.cloud |
| Nuclear Factor I (NFI) Signaling | NFI | Transcriptional Co-activator: Potentiates NFI-stimulated transcriptional activation. | sdbonline.org |
Table 4: List of Compounds and Proteins Mentioned
| Name | Classification |
|---|---|
| This compound | Protein (Transcriptional Regulator) |
| NSD1 | Protein (Histone Methyltransferase) |
| HDAC1 | Protein (Histone Deacetylase) |
| N-CoR | Protein (Transcriptional Corepressor) |
| mSin3A | Protein (Transcriptional Corepressor) |
| GATA1 | Protein (Transcription Factor) |
| Ubc9 | Protein (SUMO E2 Conjugating Enzyme) |
| MDM2 | Protein (E3 Ubiquitin Ligase) |
| p53 | Protein (Tumor Suppressor) |
| SUMO-1 | Protein (Small Ubiquitin-like Modifier) |
| Arkadia | Protein (E3 Ubiquitin Ligase) |
| TGF-beta | Protein (Cytokine) |
| BMP | Protein (Cytokine) |
| Smad1, Smad2, Smad3, Smad4, Smad5 | Protein (Signal Transducers) |
| CBP/p300 | Protein (Transcriptional Co-activator) |
| Wnt | Protein (Signaling Molecule) |
| β-catenin | Protein (Signal Transducer/Co-activator) |
| FHL2 | Protein (LIM-only Protein) |
| SHH (Sonic Hedgehog) | Protein (Signaling Molecule) |
| Gli3 | Protein (Transcription Factor) |
| Hippo | Signaling Pathway |
| PI3K | Protein (Kinase) |
| Akt | Protein (Kinase) |
| NFI (Nuclear Factor I) | Protein (Transcription Factor) |
| Myogenin | Protein (Transcription Factor) |
Cellular and Physiological Roles of Proto Oncogene Protein Ski
Regulation of Cell Proliferation and Growth Arrest
The SKI protein exerts significant control over cell proliferation and growth arrest, primarily through its interaction with the TGF-β signaling pathway. The TGF-β pathway is a critical regulator of cell growth, and its disruption is often associated with cancer. SKI can counteract the growth-inhibitory effects of TGF-β, thereby promoting cell proliferation.
Overexpression of SKI has been demonstrated to render cells resistant to the growth-inhibitory signals of TGF-β. It achieves this by repressing the transcriptional activation of TGF-β-responsive genes that are negative regulators of cell cycle progression. For instance, SKI can inhibit the Smad-mediated induction of cyclin-dependent kinase inhibitors like p21, leading to increased CDK2 activity and subsequent cell cycle progression. This interference with TGF-β-mediated growth arrest highlights SKI's role as a proto-oncogene, where its elevated expression can contribute to unchecked cell division, a hallmark of cancer.
Conversely, the absence or reduction of SKI can impact cell cycle properties. Studies on SKI-deficient neural stem and progenitor cells have revealed alterations in their cell cycle, indicating that proper SKI levels are necessary for maintaining normal proliferation patterns during development.
| Cellular Process | Effect of SKI | Mechanism | Key Interacting Proteins |
| Cell Proliferation | Promotes | Inhibition of TGF-β-mediated growth arrest | SMAD proteins, p21 |
| Growth Arrest | Inhibits | Repression of cell cycle inhibitors | SMAD proteins |
Control of Cell Differentiation and Lineage Specification
SKI plays a multifaceted role in determining the fate of various cell lineages during embryonic development and tissue homeostasis. Its influence extends to the formation of muscle, neural tissues, and blood cells, underscoring its importance as a key developmental regulator.
The involvement of the c-ski proto-oncogene in skeletal muscle differentiation has been well-documented. Overexpression of SKI has been shown to induce skeletal muscle differentiation. In transgenic mice, overexpression of a truncated c-Ski protein leads to an enlarged skeletal muscle mass, suggesting a role in promoting the expansion of myogenic precursor populations. Conversely, mice lacking the SKI gene exhibit a dramatic reduction in skeletal muscle mass, confirming its essential function in normal skeletal muscle development in vivo. The expression pattern of SKI during embryogenesis, with a peak that overlaps with skeletal muscle development, further supports its role in this process.
SKI is indispensable for the proper development of the central and peripheral nervous systems. nih.govnih.govmedlineplus.govresearchgate.netnih.govmedlineplus.gov
Neural Tube Closure: One of the most critical roles of SKI during embryogenesis is in the closure of the cranial neural tube. nih.gov Mice deficient in SKI die at birth and exhibit exencephaly, a severe neural tube defect resulting from the failure of the cranial neural folds to fuse. nih.gov This defect is associated with excessive apoptosis (cell death) in the cranial neuroepithelium and mesenchyme. nih.gov The timing of increased SKI expression during embryonic development coincides with the period of neural tube closure. nih.gov
Cortical Development: In the developing cerebral cortex, SKI is involved in maintaining the neural stem cell pool and specifying the identity of different neuronal subtypes. nih.gov It plays a role in the neuron-glia switch, a crucial process for generating the appropriate numbers of neurons and glial cells during corticogenesis. researchgate.netbiorxiv.org SKI functions in concert with the Bone Morphogenetic Protein (BMP) signaling pathway to influence the differentiation fate of neural stem cells. researchgate.netbiorxiv.org Loss of SKI can lead to misspecification of neurons; for example, callosal neurons may lose their identity and ectopically express markers of other neuronal types. nih.gov
Schwann Cell Myelination: SKI is a key regulator of Schwann cell proliferation and myelination in the peripheral nervous system. nih.goved.ac.uk Myelinating Schwann cells upregulate SKI during development. nih.gov Functional overexpression of SKI inhibits TGF-β-mediated proliferation of Schwann cells and prevents growth-arrested cells from re-entering the cell cycle. nih.gov Conversely, in the absence of SKI, myelination is blocked, and the expression of genes encoding myelin components is downregulated. nih.goved.ac.uk
| Developmental Process | Role of SKI | Phenotype in SKI-deficient mice | Key Signaling Pathways Involved |
| Neural Tube Closure | Essential for cranial neural tube fusion | Exencephaly (perinatal lethality) | TGF-β, BMP |
| Cortical Development | Regulates neural stem cell fate and neuronal specification | Altered neuron-glia switch, misspecification of callosal neurons | BMP |
| Schwann Cell Myelination | Promotes myelination and regulates proliferation | Blocked myelination, downregulated myelin gene expression | TGF-β |
SKI is an important regulator of hematopoietic stem cell (HSC) activity. nih.govashpublications.org Overexpression of SKI in early hematopoietic stem and progenitor cells leads to an expansion of the HSC population and a significant competitive advantage in transplantation models. nih.govhaematologica.org This is accompanied by enhanced myeloid differentiation at the expense of lymphoid and erythroid lineages. nih.govhaematologica.org
The mechanism by which SKI influences hematopoiesis is complex and appears to be, at least in part, independent of its canonical role as a TGF-β signaling inhibitor. haematologica.org Instead, SKI-induced myeloproliferation may be partially dependent on hepatocyte growth factor (HGF) signaling. haematologica.orgresearchgate.net Loss of SKI function results in a decrease in HSC fitness and abnormal regulation of myeloid progenitor numbers. ashpublications.org
Furthermore, SKI has been shown to interact with and act as a corepressor for Growth factor independent-1 (Gfi1), a transcriptional repressor crucial for HSC maintenance and myeloid differentiation. ashpublications.org The similar hematopoietic phenotypes of SKI-deficient and Gfi1-deficient mice suggest a functional link between these two proteins in regulating hematopoiesis. ashpublications.org
The influence of SKI extends to the development of various other tissues and structures. nih.govashpublications.org
Craniofacial Development: SKI is required for the normal morphogenesis of craniofacial structures. nih.gov SKI-deficient mice exhibit severe defects in the patterning of both vertebral and craniofacial skeletal structures that are derived from the cranial neural crest. nih.gov
Ocular Development: Malformations of the eye have been observed in animal models with reduced SKI function, indicating a role for this protein in ocular development. nih.gov
Skeletal and Limb Formation: The SKI protein is involved in the development of the skeleton. medlineplus.gov Overexpression of a SKI transgene in mice has been shown to affect skeletal structure, causing remodeling of the tibia and fibula and leading to thinner bones throughout the skeleton. nih.gov Additionally, SKI expression has been noted during limb formation in some vertebrates. nih.gov
Modulation of Cell Motility, Migration, and Invasion
The SKI protein is involved in regulating cell movement, a fundamental process in development, tissue repair, and cancer progression. medlineplus.govmedlineplus.gov Its role in cell motility, migration, and invasion is often linked to its influence on signaling pathways that control the cytoskeleton and cell adhesion. nih.govatlasgeneticsoncology.org
In the context of cancer, particularly melanoma, SKI has been shown to promote cell motility and invasion. atlasgeneticsoncology.org Increased expression of SKI in cancer-associated fibroblasts can enhance cell viability, invasion, and migration. atlasgeneticsoncology.org This effect is likely mediated through its inhibition of the TGF-β/SMAD signaling pathway, which can have context-dependent roles in either promoting or suppressing cell movement. atlasgeneticsoncology.org In some cancer cell types, knockdown of SKI has been shown to increase cell migration, suggesting a complex and cell-type-specific role for SKI in regulating cell motility. atlasgeneticsoncology.org
Influence on Apoptosis and Cell Survival Pathways
The proto-oncogene protein SKI exerts a significant influence on cell fate by modulating pathways involved in apoptosis (programmed cell death) and cell survival. Its primary mechanism of action involves the negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes including apoptosis. wikipedia.orgmedlineplus.govmedlineplus.gov Overexpression of SKI can render cells resistant to the growth-inhibitory and pro-apoptotic effects of TGF-β. nih.gov
SKI's anti-apoptotic function is also mediated through direct interaction with key components of the apoptotic machinery. Research has identified SKI as a potent anti-apoptotic protein that can bind to the pro-apoptotic protein Smac (Second Mitochondria-derived Activator of Caspases). ohiolink.edu Smac normally promotes apoptosis by inhibiting the X-linked inhibitor of apoptosis protein (XIAP), which in turn blocks the activity of caspases, the executive enzymes of apoptosis. SKI interferes with the interaction between Smac and XIAP, thereby preserving XIAP's anti-caspase activity and promoting cell survival. ohiolink.edu Upon the induction of apoptosis, SKI's subcellular localization can shift from being exclusively nuclear to partially cytoplasmic, which facilitates its interaction with active Smac. ohiolink.edu
Furthermore, SKI has been shown to upregulate the expression of anti-apoptotic members of the Bcl-2 family and other survival factors like Ku70. ohiolink.edu Conversely, it can downregulate pro-apoptotic proteins. ohiolink.edu This modulation of apoptotic regulators tips the cellular balance towards survival, a critical aspect of its oncogenic potential. nih.gov The transforming effects of many proto-oncogenes are often counteracted by intrinsic tumor suppressor mechanisms that trigger apoptosis; therefore, the ability of SKI to suppress apoptosis is crucial for its role in promoting cell proliferation and transformation. nih.gov
Table 1: Interaction of SKI with Apoptosis-Related Proteins
| Interacting Protein | Function of Interacting Protein | Consequence of SKI Interaction |
| Smad Proteins (e.g., Smad3) | Mediate TGF-β signaling, which can induce apoptosis. pnas.orgpnas.org | SKI binds to Smad proteins, repressing TGF-β-responsive genes and inhibiting apoptosis. wikipedia.orgnih.gov |
| Smac/DIABLO | Promotes apoptosis by inhibiting XIAP. ohiolink.edu | SKI binds to Smac, blocking its interaction with XIAP and thus inhibiting apoptosis. ohiolink.edu |
| XIAP | Inhibits caspases to block apoptosis. ohiolink.edu | SKI interacts with XIAP, potentially stabilizing its anti-apoptotic function. ohiolink.edu |
| Bcl-2 Family Proteins | Regulate mitochondrial outer membrane permeabilization, a key step in apoptosis. ohiolink.edumdpi.com | SKI upregulates anti-apoptotic Bcl-2 family members, promoting cell survival. ohiolink.edu |
| Ku70 | Involved in DNA repair and suppression of apoptosis. ohiolink.edu | SKI upregulates Ku70 expression, contributing to cell survival. ohiolink.edu |
Regulation of Cell Cycle Progression and Checkpoints
This compound plays a multifaceted role in regulating the cell cycle, primarily by antagonizing the growth-inhibitory effects of the TGF-β pathway. nih.gov The TGF-β pathway is a key regulator of the cell cycle, capable of inducing cell cycle arrest, particularly at the G1 checkpoint, by modulating the expression of cyclin-dependent kinase inhibitors (CKIs). nih.govcellsignal.com
SKI interferes with TGF-β-mediated cell cycle arrest by repressing the transcriptional activity of Smad proteins. nih.govnih.gov A critical target of this repression is the gene encoding the CKI p21 (also known as Cip1). nih.govnih.gov In normal cells, TGF-β signaling leads to the Smad-mediated induction of p21, which binds to and inhibits cyclin-CDK complexes (such as Cyclin E-CDK2), thereby halting the cell cycle at the G1/S transition. cellsignal.comresearchgate.net By inhibiting Smad function, high levels of SKI prevent the induction of p21, allowing cells to bypass this crucial checkpoint and proceed with proliferation. nih.gov This abrogation of the G1/S checkpoint is a hallmark of many cancers.
Beyond its impact on the TGF-β/Smad/p21 axis, SKI's expression and activity are themselves regulated in a cell cycle-dependent manner. SKI protein levels are observed to be at their lowest during the G0/G1 phases and are significantly upregulated as cells progress through mitosis. nih.gov During mitosis, SKI is phosphorylated by the master mitotic kinase, cdc2/cyclin B. nih.gov This phosphorylation and increased expression coincide with a dramatic relocalization of SKI to the centrosomes and the mitotic spindle, suggesting a distinct, transcription-independent role during this phase of cell division. nih.gov
Furthermore, SKI has been shown to interact with the Retinoblastoma protein (pRb), another key regulator of the G1/S checkpoint. nih.gov This interaction can abrogate pRb-mediated transcriptional repression, further contributing to unchecked cell cycle progression. nih.gov Excessive amounts of SKI have been observed to cause an earlier onset of the S phase, highlighting its direct impact on cell cycle timing.
Table 2: Effects of SKI on Cell Cycle Regulators and Progression
| Cell Cycle Phase | Key Regulators Affected by SKI | Mechanism of SKI Action | Outcome of SKI Overexpression |
| G1 Phase | p21 (Cip1) | Represses Smad-mediated transcriptional induction of the p21 gene. nih.gov | Decreased p21 levels, weakening of the G1 checkpoint. nih.gov |
| Retinoblastoma protein (pRb) | Interacts with pRb, potentially abrogating its transcriptional repression function. nih.gov | Inactivation of pRb's tumor suppressor function. | |
| Cyclin D / CDK4/6 | Indirectly affected by TGF-β pathway inhibition. TGF-β normally inhibits CDK4/6. cellsignal.com | Sustained CDK4/6 activity, promoting G1 progression. | |
| G1/S Transition | Cyclin E / CDK2 | Inhibition of p21 by SKI prevents the inhibition of Cyclin E/CDK2 complexes. nih.govcellsignal.com | Uncontrolled entry into S phase. |
| Mitosis (M Phase) | cdc2/cyclin B | SKI is phosphorylated by cdc2/cyclin B. nih.gov | Upregulation and relocalization of SKI to the mitotic spindle; functional significance under investigation. nih.gov |
Proto Oncogene Protein Ski in Disease Pathogenesis: Mechanistic Insights
Role in Oncogenesis and Tumor Progression
The proto-oncogene protein SKI is a critical regulator of cellular processes, and its dysregulation is implicated in the pathogenesis of various cancers. While initially identified for its oncogenic potential, SKI exhibits a complex, context-dependent role in cancer, functioning as both a promoter of tumorigenesis and, in specific circumstances, a tumor suppressor.
SKI as a Proto-Oncogene: Mechanisms of Overexpression and Deregulation
The transformation of SKI from a proto-oncogene to an oncoprotein is driven by its overexpression, which disrupts normal cellular signaling pathways. wikipedia.org This overexpression has been documented in a range of human cancers, including melanoma, esophageal squamous cell carcinoma, cervical cancer, and various gastrointestinal tumors. wikipedia.orgresearchgate.net The mechanisms leading to the deregulation of SKI are multifaceted and occur at genomic, transcriptional, and post-translational levels.
One primary mechanism is the amplification of the SKI gene , leading to an increased number of gene copies and consequently, higher protein production. This amplification is a prognostic marker in early-stage colorectal cancer. nih.gov Additionally, chromosomal translocations , which involve the breakage and rejoining of chromosome segments, can place the SKI gene under the control of a more active promoter, leading to its aberrant expression. nih.govnih.govspandidos-publications.com
Transcriptional control of the SKI gene is also a key point of deregulation. Certain transcription factors, such as the serum-response factor (SRF), can bind to regulatory regions in the SKI gene and induce its expression. nih.gov
Post-translationally, the stability of the SKI protein is tightly controlled. Its degradation is mediated by the ubiquitin-proteasome system, a process that can be disrupted in cancer cells. nih.govaacrjournals.org The E3 ubiquitin ligase RNF111 (also known as ARKADIA) plays a role in marking SKI for degradation, a process that is dependent on SKI's interaction with SMAD2/3 proteins. nih.gov Furthermore, the expression of SKI has been observed to be cell-cycle dependent, with the lowest levels in the G0/G1 phase and an upregulation during mitosis, suggesting that alterations in cell cycle control can contribute to its deregulation. nih.gov
| Mechanism of Deregulation | Description | Associated Cancers |
| Gene Amplification | Increase in the copy number of the SKI gene. | Colorectal Cancer nih.gov |
| Chromosomal Translocation | Relocation of the SKI gene to a more active chromosomal region. | General cancer mechanism nih.govnih.govspandidos-publications.com |
| Transcriptional Upregulation | Increased gene expression driven by transcription factors like SRF. | General cancer mechanism nih.gov |
| Impaired Protein Degradation | Disruption of the ubiquitin-proteasome pathway that normally degrades SKI. | General cancer mechanism nih.govaacrjournals.org |
| Cell-Cycle Dependent Expression | Upregulation of SKI protein levels during mitosis. | General cancer mechanism nih.gov |
Tumor Suppressor Functions of SKI in Specific Contexts
Despite its well-established role as an oncoprotein, emerging evidence reveals that SKI can also function as a tumor suppressor, particularly by inhibiting tumor metastasis. atlasgeneticsoncology.orgnih.gov This dual functionality underscores the complexity of SKI's role in cancer, which is highly dependent on the cellular context and tumor type.
The role of SKI in pancreatic cancer further illustrates its paradoxical nature. While often acting as a tumor-promoting factor, some studies suggest it can also act as a metastatic suppressor in this context. oup.com This duality may be explained by the different signaling pathways that SKI can influence.
Furthermore, in non-small cell lung cancer (NSCLC), SKI has been shown to repress TGF-β-induced EMT and cell invasion by inhibiting SMAD-dependent signaling. spandidos-publications.comnih.gov Reduced levels of SKI were observed in metastatic NSCLC tissues compared to non-metastatic tissues, supporting its role as a suppressor of metastasis in this cancer type. nih.gov
| Cancer Type | Tumor Suppressor Function of SKI | Proposed Mechanism |
| Breast Cancer | Inhibition of tumor metastasis. nih.govresearchgate.netescholarship.org | Regulation of metastasis-related genes. aacrjournals.org |
| Lung Cancer | Inhibition of tumor metastasis. nih.govresearchgate.netescholarship.org | Regulation of metastasis-related genes. aacrjournals.org |
| Non-Small Cell Lung Cancer | Repression of EMT and cell invasion. spandidos-publications.comnih.gov | Inhibition of SMAD-dependent signaling. nih.gov |
| Pancreatic Cancer | Potential metastatic suppressor. oup.com | Context-dependent signaling modulation. oup.com |
SKI-Mediated Resistance to TGF-beta Growth Inhibition
A central aspect of SKI's oncogenic activity is its ability to counteract the tumor-suppressive effects of the Transforming Growth Factor-beta (TGF-β) signaling pathway. wikipedia.orgnih.gov In normal cells, TGF-β acts as a potent inhibitor of cell proliferation. oup.commedlineplus.gov However, many cancer cells develop resistance to this growth inhibition, and SKI overexpression is a key mechanism behind this resistance. pnas.orgpnas.org
SKI directly interacts with the core components of the TGF-β pathway, the Smad proteins (Smad2, Smad3, and Smad4). nih.govnih.govnih.gov This interaction occurs in the nucleus and effectively blocks the ability of the Smad complexes to activate the transcription of TGF-β target genes. nih.govnih.gov The mechanisms by which SKI inhibits Smad-mediated transcription include:
Disruption of Smad Complexes : SKI can interfere with the formation of functional heteromeric Smad complexes (R-Smad/Smad4), preventing them from binding to DNA and activating gene expression. wikipedia.orgnih.gov
Recruitment of Co-repressors : SKI can recruit transcriptional co-repressor complexes, such as N-CoR and histone deacetylases, to the Smad complexes. nih.govatlasgeneticsoncology.org This leads to changes in chromatin structure that repress gene transcription.
Blocking Co-activator Binding : SKI competes with transcriptional co-activators, like p300/CBP, for binding to Smad proteins, thereby preventing the initiation of transcription. atlasgeneticsoncology.orgnih.gov
Stabilization of Inactive Complexes : SKI can enhance the binding of inactive Smad complexes to DNA, effectively sequestering them and preventing their participation in active signaling. nih.govresearchgate.net
By abrogating TGF-β-induced growth arrest, SKI allows for uncontrolled cell proliferation, a hallmark of cancer. pnas.orgnih.gov This resistance is not typically due to mutations in the TGF-β receptors or Smad proteins themselves but rather to the overexpression of inhibitors like SKI. nih.gov
Molecular Mechanisms of SKI in Tumor Angiogenesis
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. SKI contributes to this process, primarily through its inhibition of the TGF-β signaling pathway. nih.gov
In a diffuse-type gastric carcinoma model, the overexpression of c-Ski was shown to accelerate tumor growth by inducing angiogenesis. nih.govnih.gov Histochemical analysis of tumors overexpressing c-Ski revealed less fibrosis and a significant increase in blood vessel density. nih.govnih.gov
The key molecular mechanism underlying this pro-angiogenic effect is the SKI-mediated suppression of the anti-angiogenic factor, thrombospondin-1 (TSP-1). nih.gov TGF-β signaling normally induces the expression of TSP-1, which inhibits the formation of new blood vessels. By blocking TGF-β/Smad signaling, SKI leads to a decrease in TSP-1 expression, thereby promoting an angiogenic microenvironment that supports tumor expansion. nih.govnih.gov
| Effect of SKI Overexpression | Molecular Consequence | Outcome |
| Inhibition of TGF-β Signaling | Decreased expression of Thrombospondin-1 (TSP-1). nih.gov | Increased tumor angiogenesis. nih.govnih.gov |
| Accelerated Tumor Growth | Enhanced blood vessel formation. nih.govnih.gov | Promotion of tumor progression. nih.gov |
Contribution to Cancer Cell Pluripotency and Cancer Stem Cell Biology
The concept of cancer stem cells (CSCs) suggests that a subpopulation of cells within a tumor is responsible for its initiation, maintenance, and propagation. These cells often exhibit properties of pluripotency and are linked to processes like the epithelial-mesenchymal transition (EMT). EMT is a key event in which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. spandidos-publications.combohrium.com
The role of SKI in this context is complex. While TGF-β is a known inducer of EMT, some studies indicate that SKI can act as a repressor of TGF-β-induced EMT. spandidos-publications.comnih.govbohrium.com In non-small cell lung cancer, for instance, SKI was found to prevent TGF-β-induced EMT and cell invasion by inhibiting SMAD-dependent signaling. spandidos-publications.comnih.gov This suggests that in certain contexts, SKI may act to maintain an epithelial phenotype and suppress the transition to a more invasive, stem-like state. This anti-EMT function appears to be linked to its ability to inhibit the phosphorylation of SMAD3. nih.gov
However, the broader impact of SKI on cancer cell pluripotency and CSC biology is an area of ongoing research, and its precise role may vary depending on the specific cancer type and the intricate network of signaling pathways involved.
SKI's Impact on p53 Pathway and MDM2 Activity
The tumor suppressor protein p53 is a critical guardian of the genome, and its inactivation is a common event in human cancers. unimib.it Recent research has uncovered a direct link between the oncoprotein SKI and the p53 pathway.
SKI has been shown to physically interact with p53 and suppress its transcriptional activity. nih.gov One mechanism for this suppression is the reduction of p53 acetylation. nih.gov SKI forms a complex with the histone deacetylase SIRT1, and this complex promotes the deacetylation of p53. nih.govresearchgate.net Deacetylated p53 has a reduced ability to bind to the promoter regions of its target genes, such as the gene for the cell cycle inhibitor p21. nih.govresearchgate.net Consequently, overexpression of SKI can confer resistance to genotoxic agents that would normally activate the p53 pathway. nih.gov
Furthermore, SKI can negatively regulate p53 levels by modulating the activity of MDM2, a primary negative regulator of p53. nih.gov SKI enhances the sumoylation of MDM2, a post-translational modification that increases MDM2's stability and activity. nih.gov This is achieved through a direct interaction between SKI and the SUMO-conjugating enzyme Ubc9. nih.gov The enhanced activity of MDM2 leads to increased ubiquitination and subsequent degradation of p53. nih.gov This novel connection between SKI, sumoylation, and the p53 pathway provides a detailed molecular mechanism for SKI's transforming function. nih.gov
| SKI Interaction Partner | Mechanism of Action | Effect on p53 Pathway |
| p53 | Forms a complex with p53 and SIRT1, promoting p53 deacetylation. nih.govresearchgate.net | Suppresses p53 transactivation ability. nih.gov |
| MDM2 | Enhances MDM2 sumoylation via interaction with Ubc9. nih.gov | Increases MDM2 activity, leading to p53 degradation. nih.gov |
SKI's Involvement in Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and wound healing. However, it can be aberrantly activated in cancer, promoting tumor invasion and metastasis. The this compound is a significant modulator of this process, primarily through its intricate relationship with the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β is a potent inducer of EMT. nih.govumanitoba.ca The canonical TGF-β pathway involves the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those that drive the EMT process. SKI functions as a negative regulator of this pathway. It can interact with the activated SMAD complex, thereby repressing the transcription of TGF-β responsive genes. medlineplus.gov
Mechanistically, SKI can recruit transcriptional co-repressors, such as N-CoR and histone deacetylases, to the SMAD complex, leading to the suppression of gene expression. nih.gov This inhibitory action of SKI on TGF-β/SMAD signaling can prevent the initiation of EMT. Consequently, a reduction in SKI levels can sensitize cells to TGF-β-induced EMT, leading to increased cell motility and invasiveness. nih.govumanitoba.ca Studies in non-small cell lung cancer have shown that lower levels of SKI are associated with a more pronounced EMT phenotype and increased invasive activity upon TGF-β stimulation. nih.govnih.gov
Specific Cancer Type Involvement
The dysregulation of SKI expression has been documented in a variety of human cancers, where it can contribute to tumor progression through various mechanisms.
Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), the proto-oncogene SKI is frequently overexpressed. nih.gov This overexpression contributes to tumor growth by inhibiting the tumor-suppressive effects of TGF-β signaling. nih.gov Inhibition of SKI in pancreatic cancer cells has been shown to decrease tumor growth both in laboratory settings and in animal models. nih.govmedlineplus.gov Interestingly, SKI's role in pancreatic cancer appears to be multifaceted. While it promotes tumor proliferation, some studies suggest it may act as a suppressor of metastasis. medlineplus.gov Downregulation of SKI has been observed to decrease tumor growth but, conversely, promote cell invasion and metastasis in preclinical models. medlineplus.gov This dual functionality highlights the complex, context-dependent roles of SKI in cancer progression.
Melanoma: The expression of SKI is often elevated in human melanoma and correlates with disease progression. nih.govmarfan.org In normal melanocytes and early-stage melanomas, SKI is predominantly found in the nucleus. nih.govmedlineplus.gov However, in more advanced and metastatic melanomas, SKI can be found in both the nucleus and the cytoplasm. nih.govmedlineplus.gov This change in subcellular localization is associated with a shift in its function. Cytoplasmic SKI can sequester SMAD3, preventing its nuclear translocation and thereby inhibiting TGF-β signaling. nih.govmedlineplus.gov Furthermore, SKI can act as a transcriptional activator, promoting the expression of genes involved in melanoma cell survival, migration, and invasion, such as MITF and NrCAM. nih.govmedlineplus.gov
Gastric Carcinoma: In diffuse-type gastric carcinoma, overexpression of the c-Ski protein has been shown to promote tumor growth and angiogenesis. nih.govnih.gov This effect is mediated through the inhibition of TGF-β signaling. nih.govnih.gov By suppressing the TGF-β pathway, c-Ski can lead to a decrease in the expression of anti-angiogenic factors like thrombospondin-1, thereby fostering a microenvironment that is conducive to tumor expansion and the formation of new blood vessels. nih.govnih.gov
Leukemias: The SKI proto-oncogene is highly expressed in various types of myeloid leukemias, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). researchgate.netphysiology.org In AML, SKI expression is positively correlated with the expression of the oncogenic transcription factor c-MYB, which directly regulates SKI transcription. researchgate.net SKI contributes to the leukemic phenotype by promoting cell proliferation and inhibiting differentiation. nih.gov Overexpression of SKI in hematopoietic stem cells has been shown to provide a competitive advantage, leading to myeloproliferation at the expense of other blood cell lineages. physiology.org
Table 1: Role of this compound in Different Cancer Types
| Cancer Type | Key Findings | References |
|---|---|---|
| Pancreatic Cancer | Overexpressed; promotes tumor growth by inhibiting TGF-β signaling; may suppress metastasis. | nih.govmedlineplus.gov |
| Melanoma | Upregulated with disease progression; localization shift from nucleus to cytoplasm in advanced stages; inhibits TGF-β and activates pro-survival genes. | nih.govmarfan.orgmedlineplus.gov |
| Gastric Carcinoma | Overexpression of c-Ski promotes tumor growth and angiogenesis via TGF-β inhibition. | nih.govnih.gov |
| Leukemias | Highly expressed in myeloid leukemias; regulated by c-MYB in AML; promotes proliferation and inhibits differentiation. | researchgate.netphysiology.orgnih.gov |
This compound in Non-Malignant Disease Mechanisms
Beyond its role in cancer, mutations and dysregulation of the SKI protein are also at the heart of specific non-malignant genetic disorders, impacting development and tissue homeostasis.
Genetic Syndromes Associated with SKI (e.g., Shprintzen-Goldberg Syndrome)
Shprintzen-Goldberg Syndrome (SGS) is a rare, autosomal dominant connective tissue disorder characterized by a wide range of craniofacial, skeletal, and cardiovascular abnormalities. medlineplus.govmarfan.org The genetic basis for SGS has been identified as heterozygous mutations in the SKI gene. nih.govmarfan.org These mutations are typically missense mutations that cluster in the N-terminal R-SMAD binding domain of the SKI protein. nih.gov
Mechanistic Basis of Developmental Abnormalities linked to SKI
The developmental abnormalities associated with SKI mutations, as prominently seen in Shprintzen-Goldberg Syndrome, are a direct consequence of the disruption of the finely tuned TGF-β signaling pathway. medlineplus.govmedlineplus.gov The TGF-β pathway is fundamental for a multitude of developmental processes, including cell growth, differentiation, and the formation of various tissues and organs. medlineplus.gov
The SKI protein, as a key regulator of this pathway, plays a critical role in the proper development of the skeleton, craniofacial structures, skin, and the brain. medlineplus.govmarfan.orgmedlineplus.gov Mutations in the SKI gene that impair its ability to repress TGF-β signaling lead to an imbalance in this pathway. medlineplus.gov This uncontrolled signaling can disrupt the normal developmental programs of these tissues. For instance, the skeletal and craniofacial anomalies seen in SGS, such as a long and narrow head, widely spaced eyes, and a small lower jaw, are thought to arise from the altered regulation of bone and cartilage development by the dysregulated TGF-β pathway. medlineplus.gov Similarly, the intellectual disability observed in some individuals with SGS points to the crucial role of proper TGF-β signaling, and by extension SKI function, in brain development. medlineplus.gov
Other Pathological Implications (e.g., Cardiomyopathy)
The influence of the this compound extends to the cardiovascular system, with emerging evidence implicating it in the pathogenesis of cardiomyopathy, particularly in the context of cardiac fibrosis. Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a common feature of many forms of heart disease and can lead to heart failure. nih.gov
SKI has been identified as an endogenous repressor of cardiac fibroblast activation. nih.govnih.gov Cardiac fibroblasts, when activated, transform into myofibroblasts, which are the primary cell type responsible for producing the excess extracellular matrix that leads to fibrosis. The activation of these cells is often driven by TGF-β. SKI can counteract this by inhibiting the pro-fibrotic TGF-β signaling pathway. nih.gov
More recent research has uncovered that SKI's anti-fibrotic effects are not solely dependent on its inhibition of SMAD/TGF-β signaling. SKI can also activate the Hippo signaling pathway, a tumor-suppressor pathway that plays a role in organ size control and cell proliferation. nih.gov By activating the Hippo pathway, SKI can inhibit the transcriptional co-activator TAZ, which is involved in promoting the myofibroblast phenotype. nih.gov This suggests that SKI employs multiple mechanisms to regulate the behavior of cardiac fibroblasts and mitigate the development of cardiac fibrosis. nih.gov
Methodological Approaches in Proto Oncogene Protein Ski Research
In Vitro Cellular Models and Assays
In vitro models provide a controlled environment to dissect the specific molecular and cellular functions of the SKI protein. sciencellonline.com These systems allow for precise manipulation and detailed observation of cellular behaviors in response to altered SKI expression or activity.
Modulating the expression of the SKI gene is a fundamental strategy to understand its function. Techniques such as RNA interference (RNAi) and the CRISPR/Cas9 system are powerful tools for this purpose.
siRNA (small interfering RNA): Short, double-stranded RNA molecules can be introduced into cells to target and degrade the messenger RNA (mRNA) of the SKI gene, leading to a temporary reduction in SKI protein levels, a process known as knockdown. nih.govnhsjs.com This approach has been successfully used to inhibit SKI expression in pancreatic cancer cells, which resulted in restored transforming growth factor-beta (TGF-β) signaling and decreased tumor growth in vitro and in vivo. nih.gov
CRISPR/Cas9: This revolutionary gene-editing technology allows for precise and permanent modifications to the genomic DNA. nih.gov The CRISPR/Cas9 system can be programmed to create a double-strand break at a specific locus in the SKI gene, which can lead to a complete loss of function (knockout) through the cell's natural DNA repair mechanisms. nih.govunits.it Conversely, a modified, nuclease-deactivated Cas9 (dCas9) can be fused to transcriptional activators or repressors to either enhance (CRISPRa) or inhibit (CRISPRi) SKI gene expression without altering the DNA sequence. nih.govnih.gov These methods provide robust platforms for studying the long-term consequences of SKI loss or gain of function.
Reporter gene assays are essential for quantifying the effect of SKI on the transcriptional activity of specific genes and signaling pathways. These assays typically involve linking a promoter of interest to a reporter gene, such as luciferase or β-galactosidase, which produces a readily measurable signal.
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the natural context of the cell's chromatin. wikipedia.orgnih.govcellsignal.com This method is crucial for determining whether SKI directly binds to the regulatory regions of its target genes or if it is recruited to these sites through interactions with other DNA-binding proteins. nih.gov
The ChIP process generally involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to SKI to immunoprecipitate the SKI-DNA complexes. The associated DNA is then purified and can be identified by various methods, including PCR (ChIP-PCR), microarrays (ChIP-chip), or high-throughput sequencing (ChIP-seq). wikipedia.orgcellsignal.com Studies have used ChIP to show that SKI, in conjunction with Smad proteins, can bind to the SBE on TGF-β-responsive promoters, thereby repressing their transcription. nih.gov
To understand the functional consequences of SKI activity on cellular behavior, a variety of assays are employed to measure key cancer-related processes.
Proliferation Assays: These assays quantify the rate of cell division. Methods include direct cell counting, and assays that measure DNA synthesis, such as the incorporation of BrdU (5-bromo-2'-deoxyuridine). sciencellonline.com Studies have shown that knockdown of SKI can inhibit the proliferation of certain cancer cells. northwestern.edu
Migration and Invasion Assays: These assays assess the ability of cells to move and invade through extracellular matrix barriers, which are hallmarks of metastasis. The Boyden chamber assay is a common method used for this purpose.
Apoptosis Assays: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a key feature of cancer. sigmaaldrich.comthermofisher.com Assays to detect apoptosis include TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling), which detects DNA fragmentation, and assays that measure the activity of caspases, the key effector enzymes of apoptosis. sigmaaldrich.comnih.gov Research has indicated that SKI can inhibit apoptosis in certain cellular contexts. nih.gov
| Methodological Approach | Description | Application in SKI Research | Key Findings |
| siRNA Knockdown | Temporarily reduces SKI protein levels by degrading its mRNA. | Investigating the effects of acute SKI depletion on cellular processes. | Inhibition of SKI in pancreatic cancer cells restores TGF-β sensitivity and reduces cell growth. nih.gov |
| CRISPR/Cas9 Knockout | Permanently disrupts the SKI gene, leading to a complete loss of function. | Studying the long-term consequences of SKI absence in cellular models. | Provides a tool for stable loss-of-function studies to complement transient knockdown approaches. |
| Reporter Gene Assays | Measures the transcriptional activity of a promoter linked to a reporter gene (e.g., luciferase). | Quantifying the inhibitory effect of SKI on TGF-β/Smad-mediated transcription. | SKI represses the activity of TGF-β-responsive promoters containing SBE or CAGA elements. nih.govresearchgate.net |
| Chromatin Immunoprecipitation (ChIP) | Identifies the genomic regions where SKI protein is bound. | Determining the direct or indirect association of SKI with the regulatory regions of target genes. | SKI, together with Smad proteins, occupies the promoter regions of TGF-β target genes to repress their expression. nih.gov |
| Cell Proliferation Assays | Quantifies the rate of cell division. | Assessing the role of SKI in controlling cell growth. | Knockdown of SKI can inhibit the proliferation of human keratinocytes. northwestern.edu |
| Apoptosis Assays | Detects programmed cell death. | Investigating the role of SKI in cell survival. | SKI can inhibit apoptosis in fibroblasts under high-glucose conditions. nih.gov |
In Vivo Model Systems for Studying Proto-Oncogene Protein SKI
While in vitro studies are invaluable for mechanistic insights, in vivo models are essential for understanding the physiological and pathological roles of SKI in a whole organism.
SKI-deficient Mice (Knockout): Mice lacking a functional SKI gene have been generated to study its essential roles during embryonic development. These studies revealed that SKI is crucial for normal craniofacial and neural tube development, as well as for skeletal muscle formation. nih.gov Ski-deficient embryos exhibit defects such as exencephaly and a significant reduction in skeletal muscle mass, ultimately leading to perinatal lethality. nih.gov
Transgenic Models (Overexpression): Conversely, transgenic mice that overexpress SKI, particularly in skeletal muscle, have been created to study the effects of elevated SKI levels. nih.gov These mice exhibit a dramatic increase in skeletal muscle mass (hypertrophy) and a reduction in adipose tissue. nih.govnih.govnih.gov These models have been instrumental in demonstrating SKI's role in promoting myogenesis and regulating body composition. nih.govnih.gov Furthermore, overexpressing SKI in hematopoietic stem cells has been shown to enhance their repopulation capacity and lead to a myeloproliferative disease in mice, highlighting its oncogenic potential in vivo. nih.gov
These genetically engineered mouse models serve as invaluable tools for dissecting the complex in vivo functions of the SKI proto-oncogene, providing critical insights that bridge the gap between molecular mechanisms and organismal biology.
Biochemical and Structural Biology Techniques
Understanding the function of the SKI protein necessitates identifying its interaction partners. Co-immunoprecipitation (Co-IP) is a fundamental biochemical technique widely employed to study these interactions within the cell's native environment. patsnap.comnih.gov This method uses an antibody specific to SKI to isolate it from a cell lysate, pulling down any associated proteins along with it. These interacting proteins can then be identified by methods like Western blotting. patsnap.com
Co-IP experiments have been instrumental in establishing the core mechanism of SKI's function: its interaction with the Smad family of proteins, which are key signal transducers in the TGF-β pathway. nih.govmedlineplus.gov Studies have shown that SKI directly interacts with Smad2, Smad3, and Smad4. nih.gov Specifically, HA-tagged SKI has been shown to co-immunoprecipitate with Flag-tagged full-length Smad2, Smad3, and Smad4 when co-expressed in cells. nih.gov This interaction is critical for SKI's ability to repress the transcriptional activity of the Smad complex. wikipedia.orgpnas.org
Förster Resonance Energy Transfer (FRET) is another powerful technique used to study protein-protein interactions in living cells. patsnap.comyoutube.com FRET measures the energy transfer between two fluorescently labeled proteins; a signal is detected only when the two proteins are in very close proximity (typically less than 10 nanometers), indicating a direct interaction. patsnap.com While direct FRET studies on SKI itself are less commonly cited, the technique has been used to investigate proteins that associate with SKI, such as the Ski-interacting protein (SKIP). FRET experiments have demonstrated a direct interaction between the Androgen Receptor (AR) and SKIP in the nucleus of prostate cancer cells upon stimulation, providing real-time evidence of complex formation in a specific cellular compartment. nih.gov
| Interacting Protein | Technique Used | Significance of Interaction | Reference |
|---|---|---|---|
| Smad2, Smad3, Smad4 | Co-immunoprecipitation (Co-IP) | SKI binds to Smad proteins to repress TGF-β signaling. | nih.gov |
| Smad3 | In vitro binding assays, Co-IP | TGF-β signaling can trigger the degradation of SKI and SnoN, which are bound to Smad3. | pnas.org |
| Ski-Interacting Protein (SKIP) | Yeast two-hybrid, GST-binding studies | SKIP interacts with Smad proteins to enhance TGF-β-dependent transcription, and this is competitively inhibited by SKI. | uq.edu.au |
Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins like SKI. frontiersin.orgnih.gov Ubiquitination and sumoylation are two key PTMs that involve the covalent attachment of small proteins, ubiquitin (Ub) and Small Ubiquitin-like Modifier (SUMO), respectively, to target proteins. frontiersin.orgnih.gov
The stability of the SKI protein is tightly regulated by ubiquitination, which typically targets proteins for degradation by the proteasome. escholarship.org The TGF-β signaling pathway, which SKI negatively regulates, can in turn trigger the degradation of SKI. escholarship.orgnih.gov This process is mediated by the ubiquitin-dependent proteasome system. Upon TGF-β treatment, the E3 ubiquitin ligase Arkadia facilitates the ubiquitination and subsequent degradation of SKI. escholarship.org This degradation requires the binding of phosphorylated Smad2 or Smad3 to SKI, creating a negative feedback loop. escholarship.org The detection of SKI ubiquitination often involves immunoprecipitating SKI from cells treated with a proteasome inhibitor (like MG-132) and then performing a Western blot using an antibody against ubiquitin. pnas.orgnih.gov
Sumoylation, unlike ubiquitination, does not primarily target proteins for degradation but rather modulates their function, localization, or interaction with other proteins. nih.govuky.edu The process involves an enzymatic cascade of E1, E2, and E3 enzymes. mdpi.com While the ubiquitination of SKI is well-documented, its sumoylation is less characterized. However, the related protein SnoN is known to be regulated by sumoylation, which involves the SUMO E2-conjugating enzyme Ubc9 and E3 ligases like PIAS1. researchgate.net Analysis of sumoylation can be performed using in vitro sumoylation assays, where a protein of interest is incubated with the necessary SUMO enzymes and SUMO-1, followed by detection of a higher molecular weight band on SDS-PAGE. nih.gov
The human SKI protein is a 728 amino acid molecule composed of several distinct functional domains that mediate its interactions and biological activities. wikipedia.orgresearchgate.net Characterizing these domains and their specific binding interfaces is crucial for understanding how SKI functions as a transcriptional co-regulator. nih.gov
Key domains within the SKI protein include:
Dachshund Homology Domain (DHD): Located in the N-terminal region (residues 91-192), the DHD has a structure with mixed α/β folding. researchgate.netnih.gov Although it shares homology with DNA-binding proteins, it does not bind directly to DNA. Instead, it serves as a critical protein-protein interaction domain, responsible for binding to R-Smads (like Smad2 and Smad3) and other transcriptional regulators such as NCoR. researchgate.netnih.govatlasgeneticsoncology.org
SAND-like Domain: This domain (residues 219-312) also shows homology to DNA-interacting proteins but has lost this ability. atlasgeneticsoncology.org It contains an important extended I-loop motif that is directly responsible for the interaction with Smad4. nih.govnih.gov
Coiled-Coil (CC) Domain: Found at the C-terminus, this helical region is involved in protein oligomerization. It contains motifs, including a leucine (B10760876) zipper, that facilitate the formation of SKI homo-dimers and SKI/SnoN hetero-dimers. researchgate.netresearchgate.net
The interaction interfaces between SKI and Smad proteins have been mapped with considerable detail. Co-immunoprecipitation studies using truncated versions of Smad proteins have demonstrated that SKI interacts specifically with the MH2 domain of Smad2, Smad3, and Smad4, but not the MH1 domain. nih.gov The crystal structure of the SKI-Smad4 complex reveals that a β-strand within the I-loop of SKI's SAND domain makes hydrophobic contact with the β-sandwich structure of the Smad4 MH2 domain. nih.gov This detailed structural knowledge provides a precise map of the binding interface, explaining the specificity of the interaction.
| Domain | Approximate Location (Residues) | Primary Function / Binding Partner(s) | Reference |
|---|---|---|---|
| Dachshund Homology Domain (DHD) | 91-192 | Interaction with R-Smads (Smad2, Smad3) and NCoR | researchgate.netnih.govatlasgeneticsoncology.org |
| SAND-like Domain (with I-loop) | 219-312 | Interaction with Smad4 via the extended I-loop motif | nih.govnih.gov |
| Coiled-Coil (CC) Domain | C-terminus | Mediates homo-dimerization and hetero-dimerization with SnoN | researchgate.net |
Omics Technologies for Comprehensive Analysis
Transcriptomics technologies, such as RNA-sequencing (RNA-seq) and microarrays, provide a global view of gene expression changes and are powerful tools for dissecting the downstream effects of the SKI proto-oncogene. frontiersin.orgnih.govplos.org These methods allow for a comprehensive, unbiased analysis of the genes whose transcription is regulated by SKI, thereby revealing the cellular pathways it influences. plos.org
RNA-seq has largely become the preferred method for transcriptomic analysis due to its high sensitivity and broad dynamic range. plos.org It has been employed to define the SKI-dependent transcriptome in acute myeloid leukemia (AML) cells. nih.gov In one study, CRISPR/Cas9 was used to create a SKI knockout in the HL60 AML cell line. Subsequent RNA-seq analysis comparing the knockout cells to control cells identified 1,041 differentially expressed genes. nih.gov The results showed that a majority of these genes (675) were up-regulated upon SKI deletion, while 366 were down-regulated. nih.gov This finding, combined with ChIP-seq (Chromatin Immunoprecipitation sequencing) data, provided strong evidence that SKI functions predominantly as a transcriptional repressor in AML. nih.govoup.comnih.gov
Gene Ontology analysis of the differentially expressed genes revealed that SKI target genes are significantly involved in immune cell differentiation and inflammatory responses. nih.govnih.gov The transcriptional upregulation of these genes in SKI-deficient cells correlated with an increased potential for myeloid differentiation, supporting the oncogenic role of SKI in maintaining the leukemic phenotype by blocking differentiation. nih.gov These transcriptomic studies have been crucial in identifying SKI as a key co-repressor for the transcription factor RUNX1, as RUNX1 consensus motifs were enriched near the binding sites of SKI on genes that were repressed. nih.govoup.comnih.gov
| Method | Experimental Setup | Key Findings | Inferred SKI Function | Reference |
|---|---|---|---|---|
| RNA-seq | Comparison of wild-type vs. SKI-knockout HL60 cells | 1,041 differentially expressed genes (675 up-regulated, 366 down-regulated upon SKI deletion) | Predominantly a transcriptional co-repressor | nih.gov |
| ChIP-seq & RNA-seq | Combined cistrome and transcriptome analysis | SKI binding sites found near >40% of up-regulated genes, primarily in enhancer regions. SKI peaks enriched for RUNX1 motifs. | Acts as a co-repressor for RUNX1, contributing to a myeloid differentiation block. | nih.govoup.comnih.gov |
Compound and Protein Index
| Name | Type | Role/Mention |
|---|---|---|
| This compound | Protein | Core subject of the article; a transcriptional co-regulator. |
| Smad2 | Protein | TGF-β pathway signal transducer; interacts with SKI. |
| Smad3 | Protein | TGF-β pathway signal transducer; interacts with SKI. |
| Smad4 | Protein | TGF-β pathway signal transducer; interacts with SKI. |
| SnoN | Protein | SKI-related protein; forms heterodimers with SKI. |
| Arkadia | Protein (E3 Ubiquitin Ligase) | Mediates the ubiquitination and degradation of SKI. |
| NCoR | Protein (Co-repressor) | Nuclear co-repressor that interacts with the SKI DHD domain. |
| RUNX1 | Protein (Transcription Factor) | Transcription factor for which SKI acts as a co-repressor in AML. |
| Androgen Receptor (AR) | Protein (Nuclear Receptor) | Interacts with the SKI-Interacting Protein (SKIP). |
| Ski-Interacting Protein (SKIP) | Protein | A co-factor that interacts with SKI and nuclear receptors. |
| Ubiquitin | Protein | Small protein involved in post-translational modification (ubiquitination). |
| SUMO (Small Ubiquitin-like Modifier) | Protein | Small protein involved in post-translational modification (sumoylation). |
| MG-132 | Chemical Compound | A proteasome inhibitor used in ubiquitination studies. |
Proteomics for Interactor Discovery
Proteomics has emerged as a powerful and indispensable tool in the study of the this compound, providing a high-throughput and unbiased approach to identify its interacting protein partners. The elucidation of the SKI interactome is crucial for a comprehensive understanding of its multifaceted roles in cellular processes and its deregulation in disease. Methodologies combining affinity purification with mass spectrometry (AP-MS) have been central to mapping the complex network of proteins that associate with SKI.
The fundamental principle of AP-MS involves the specific capture of a protein of interest, in this case, SKI, from a cell lysate, along with its binding partners. This protein complex is then subjected to mass spectrometry to identify the constituent proteins. A common strategy involves the use of an epitope-tagged SKI protein, such as a FLAG-tag or a hemagglutinin (HA)-tag. This tagged protein, when expressed in cells, can be selectively isolated using antibodies that recognize the tag.
Detailed Research Findings
Several proteomic-based studies have successfully identified a range of SKI-interacting proteins, shedding light on the molecular pathways it regulates. A significant focus of this research has been the well-established role of SKI as a negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.
One of the pioneering approaches to identify SKI's binding partners utilized a yeast two-hybrid screen, which led to the initial discovery of Smad2 and Smad3 as direct interactors. pnas.orgnih.gov This finding was subsequently validated through co-immunoprecipitation experiments in mammalian cells. pnas.orgnih.gov In these studies, cell lysates containing overexpressed tagged versions of SKI and Smad proteins were used. For instance, immunoprecipitation of Flag-tagged Smad proteins was shown to successfully co-precipitate HA-tagged SKI.
Further investigations have employed affinity purification of endogenous proteins. For example, in cortical neurons, co-immunoprecipitation of endogenous Satb2, a chromatin-remodeling factor, revealed its interaction with SKI. pnas.org Subsequent immunoblotting of the immunoprecipitated complex also identified the presence of MTA2 and the histone deacetylase HDAC1, suggesting the formation of a larger repressor complex. pnas.org
While large-scale, unbiased proteomic screens using SKI as the bait to identify a comprehensive interactome are not extensively detailed in publicly available research, the targeted co-immunoprecipitation studies coupled with mass spectrometry or immunoblotting have been instrumental in identifying key functional partners of SKI. These findings have solidified the understanding of SKI's role as a transcriptional co-repressor.
Below is a table summarizing some of the key SKI-interacting proteins identified through proteomic and co-immunoprecipitation approaches.
| Interacting Protein | Method of Identification | Cellular Context | Putative Function of Interaction |
| Smad2 | Yeast two-hybrid, Co-immunoprecipitation | Mammalian cells | Negative regulation of TGF-β signaling |
| Smad3 | Yeast two-hybrid, Co-immunoprecipitation | Mammalian cells | Negative regulation of TGF-β signaling |
| Smad4 | Co-immunoprecipitation | Mammalian cells | Formation of a transcriptional repressor complex on DNA |
| Satb2 | Co-immunoprecipitation | Cortical neurons | Transcriptional repression of Ctip2 |
| MTA2 | Co-immunoprecipitation | Cortical neurons | Component of the NuRD chromatin remodeling complex |
| HDAC1 | Co-immunoprecipitation | Cortical neurons | Histone deacetylation and transcriptional repression |
| N-CoR | Co-immunoprecipitation | Mammalian cells | Nuclear receptor co-repressor activity |
| HIPK2 | Not specified in detail | Not specified in detail | Not specified in detail |
| MECP2 | Not specified in detail | Not specified in detail | Not specified in detail |
| NFIX | Not specified in detail | Not specified in detail | Not specified in detail |
| PML | Not specified in detail | Not specified in detail | Not specified in detail |
| SKIL | Not specified in detail | Not specified in detail | Homodimerization and heterodimerization |
| SNW1 | Not specified in detail | Not specified in detail | Not specified in detail |
Future Directions and Emerging Concepts in Proto Oncogene Protein Ski Research
Elucidating Novel Molecular Interaction Networks
Known and Potential SKI Interacting Partners:
| Interacting Protein | Functional Consequence of Interaction | Reference |
| Smad2, Smad3, Smad4 | Repression of TGF-β target gene transcription. | |
| Nuclear receptor co-repressor (N-CoR) | Recruitment to TGF-β-responsive promoters to repress transcription. | |
| mSin3A | Component of a corepressor complex with SKI. | |
| Promyelocytic leukemia protein (PML) | Interaction within nuclear bodies. | |
| SKI-like protein (SKIL or SnoN) | Forms part of the Ski/Sno family of proteins with related functions. | |
| SKI interacting protein (SKIP) | Can antagonize SKI's corepressor activity. | |
| Retinoic acid receptor α (RARα) | SKI can block its transactivation activity. | |
| GATA1 | SKI can block its DNA-binding activity. | |
| pRb | SKI can abrogate Rb-mediated transcriptional repression. | |
| FHL2 | Interaction can activate Wnt/β-catenin signaling in melanoma cells. |
Future research will likely employ high-throughput screening techniques, such as yeast two-hybrid screens and mass spectrometry-based proteomics, to identify novel binding partners. Elucidating these new interactions will be key to understanding SKI's role in pathways beyond TGF-β signaling and its diverse cellular functions.
Understanding Context-Dependent Functions of SKI in Health and Disease
The function of SKI is highly dependent on the cellular and tissue context. While it is expressed at low levels in most adult tissues, its overexpression is linked to several cancers, including melanoma, esophageal squamous cell carcinoma, and pancreatic cancer. Conversely, its proper regulation is essential for normal development, particularly of neuronal and muscle lineages.
Emerging evidence suggests that SKI can have both pro- and anti-oncogenic properties. For instance, while its overexpression can block the tumor-suppressive effects of TGF-β, some studies indicate that its downregulation can enhance epithelial-mesenchymal transition (EMT) and tumor metastasis. This paradoxical role highlights the need for further investigation into the specific cellular environments that dictate SKI's function.
Future studies will need to focus on:
Cell-type specific interactomes: How the network of SKI-binding partners differs between normal and cancerous cells, and across different tissue types.
Developmental roles: Further dissecting the specific functions of SKI during embryonic development, including the formation of the central nervous system and skeletal muscle.
Disease-specific mechanisms: Investigating how SKI contributes to the pathology of various diseases beyond cancer, such as fibrotic disorders where TGF-β signaling is often dysregulated.
Exploring Unconventional Regulatory Mechanisms of SKI Activity
The activity of SKI is tightly controlled at multiple levels, including transcriptional regulation, protein degradation, and post-translational modifications (PTMs). While some regulatory mechanisms are known, there is still much to uncover about the unconventional ways in which SKI function is modulated.
Post-Translational Modifications of SKI:
| Modification | Enzyme/Residue | Functional Consequence | Reference |
| Phosphorylation | Aurora A kinase (at Ser326 and Ser383) | Decreases SKI stability. | |
| Phosphorylation | Unknown kinase (at Ser515) | No identified effect on transcriptional corepressor activity. | |
| SUMOylation | Not reported for SKI | Key lysine (B10760008) residues for SnoN SUMOylation are not conserved in SKI. |
One area of active investigation is the role of the ubiquitin-proteasome system in regulating SKI levels. TGF-β signaling can induce the rapid degradation of SKI and its homolog SnoN, suggesting a negative feedback loop. The specific E3 ubiquitin ligases involved and the signals that trigger this degradation are not fully understood.
Furthermore, the subcellular localization of SKI appears to be a critical regulatory mechanism. While predominantly found in the nucleus, cytoplasmic localization has been observed in malignant tumor cells. Cytoplasmic SKI can still inhibit Smad activity but may have different effects on gene expression compared to its nuclear counterpart. Identifying the factors that control SKI's nucleocytoplasmic shuttling is a key area for future research.
Advanced Methodological Innovations in SKI Research
Advances in research methodologies are paving the way for a deeper understanding of SKI's structure and function. Techniques such as cryogenic electron microscopy (cryo-EM) are being used to elucidate the three-dimensional structures of large protein complexes, which could provide insights into how SKI interacts with its binding partners.
Super-resolution microscopy: To visualize the subcellular localization of SKI and its dynamic interactions with other proteins in living cells.
Next-generation sequencing (NGS): To identify the full spectrum of genes regulated by SKI in different cellular contexts.
CRISPR-Cas9 gene editing: To precisely manipulate the SKI gene and study the functional consequences of specific mutations or alterations in its expression.
These innovative approaches will allow for a more detailed and dynamic view of SKI's role in cellular processes.
Therapeutic Targeting Strategies Based on SKI's Molecular Mechanisms (without clinical trials)
Given its role as a proto-oncogene and its overexpression in several cancers, SKI represents a potential therapeutic target. Strategies for targeting SKI are still in the early stages of development and are focused on disrupting its molecular functions.
Potential Therapeutic Strategies Targeting SKI:
| Targeting Strategy | Molecular Mechanism | Potential Application |
| Small molecule inhibitors | Disrupting the interaction between SKI and Smad proteins. | Cancers with high SKI expression and reliance on TGF-β pathway inhibition. |
| Peptide-based inhibitors | Mimicking the binding domains of SKI's interacting partners to competitively inhibit its function. | Similar to small molecule inhibitors, with potential for greater specificity. |
| Proteolysis-targeting chimeras (PROTACs) | Inducing the targeted degradation of the SKI protein. | Reducing SKI protein levels in cancer cells. |
| Gene silencing (e.g., siRNA) | Decreasing the expression of the SKI gene. | Investigated in preclinical models of pancreatic cancer. |
A major challenge in developing SKI-targeted therapies is the fact that it is a transcriptional coregulator lacking its own enzymatic activity, making it a "non-druggable" target in the traditional sense. Therefore, strategies that focus on disrupting its protein-protein interactions are particularly promising. Further research into the structural biology of SKI and its complexes with other proteins will be crucial for the rational design of such inhibitors.
Q & A
Q. What are the primary molecular mechanisms by which Ski regulates TGF-β signaling pathways?
Ski inhibits TGF-β signaling by binding to Smad proteins (Smad2/3/4) and recruiting transcriptional co-repressors like NCoR and HDACs to repress TGF-β target genes. This interaction disrupts Smad-DNA binding and attenuates TGF-β-mediated growth suppression . To study this, researchers often employ co-immunoprecipitation (Co-IP) assays to confirm Ski-Smad interactions and luciferase reporter assays (e.g., p3TP-Lux reporter) to quantify TGF-β pathway activity .
Q. What experimental models are most suitable for investigating Ski’s role in neural development?
Murine embryonic stem cell (ESC) models with Ski gene knockouts are widely used to study neural tube defects, as Ski is critical for neural crest cell migration and differentiation. In vivo studies using conditional Ski knockout mice (e.g., Nestin-Cre/Ski-flox) reveal craniofacial abnormalities and impaired neural crest-derived structures . In vitro neural crest cell cultures combined with RNAi knockdown provide complementary mechanistic insights .
Q. How can researchers validate Ski’s transcriptional repressor activity in a cellular context?
Chromatin immunoprecipitation (ChIP-seq) identifies Ski-bound genomic regions, while RNA-seq or qPCR quantifies downstream gene expression changes. For example, Ski represses p21 and p15 (CDK inhibitors) in TGF-β-responsive cells. Negative controls should include Ski-deficient cell lines or dominant-negative Ski mutants .
Advanced Research Questions
Q. How do conflicting reports on Ski’s dual role as both oncogene and tumor suppressor influence experimental design?
Ski’s context-dependent functions require careful model selection. For example:
- In melanoma, Ski overexpression promotes metastasis by enhancing EMT (epithelial-mesenchymal transition) .
- In breast cancer, Ski loss correlates with increased TGF-β-driven invasiveness . To resolve contradictions, use tissue-specific knockout models and transcriptomic profiling (e.g., single-cell RNA-seq) to map Ski’s role in tumor microenvironments. Include orthogonal validation (e.g., CRISPRa/dCas9-Ski activation/repression) to confirm causality .
Q. What methodologies address the challenge of studying Ski’s interaction with chromatin remodelers like MeCP2?
Ski’s interaction with MeCP2 in heterochromatic regions (e.g., H19 imprinted domain) can be analyzed via proximity ligation assays (PLA) or Förster resonance energy transfer (FRET). Dominant-negative Ski mutants (e.g., ΔN-Ski) disrupt this interaction, enabling functional studies of gene repression at imprinted loci . Cross-referencing with ATAC-seq data identifies chromatin accessibility changes in Ski/MeCP2 co-depleted cells .
Q. How can researchers reconcile discrepancies in Ski’s role across different developmental stages?
Temporal and spatial expression patterns of Ski must be mapped using techniques like:
- Lineage tracing : Cre-loxP systems with fluorescent reporters (e.g., tdTomato) in Ski-expressing lineages.
- Spatial transcriptomics : Resolve Ski’s activity gradients in embryonic tissues (e.g., neural crest vs. somites).
- Pulse-chase assays : Track Ski protein turnover during differentiation using cycloheximide treatment .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing Ski’s dose-dependent effects on gene networks?
- Hierarchical clustering : Group genes by expression patterns in response to Ski overexpression/knockdown.
- Gene set enrichment analysis (GSEA) : Identify enriched pathways (e.g., TGF-β, Wnt) in Ski-modulated transcriptomes.
- Bayesian network modeling : Predict upstream regulators (e.g., Smads, HDACs) and downstream targets .
Q. How should researchers design controls for Ski-related functional assays?
- Negative controls : Use Ski siRNA with scrambled sequences or empty vector transfections.
- Rescue experiments : Re-express wild-type Ski in knockout models to confirm phenotype reversibility.
- Off-target validation : CRISPR-Cas9 off-target analysis tools (e.g., Cas-OFFinder) ensure specificity in gene-editing studies .
Data Interpretation and Contradictions
Q. How can conflicting data on Ski’s role in osteoblast differentiation be resolved?
Ski inhibits osteoblast differentiation via HDAC-mediated repression of Runx2, but some studies report pro-osteogenic effects. Resolve this by:
Q. What strategies mitigate bias when interpreting Ski’s pleiotropic functions?
- Blinded analysis : Ensure experimenters are unaware of sample genotypes during data collection.
- Multi-omics integration : Correlate Ski proteomic data with epigenomic (ChIP-seq) and metabolomic profiles.
- Pre-registered hypotheses : Define primary endpoints a priori to reduce post hoc overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
